molecular formula C25H30O4 B11146652 3-hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11146652
M. Wt: 394.5 g/mol
InChI Key: IHVXZMRLJPJYGD-UHFFFAOYSA-N
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Description

3-Hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its complex structure, which includes a hexyl chain, a methoxybenzyl group, and two methyl groups attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides and a suitable base.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through etherification reactions, where the chromen-2-one derivative reacts with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl ether linkage, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and

Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-hexyl-7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C25H30O4/c1-5-6-7-8-12-22-17(2)21-13-14-23(18(3)24(21)29-25(22)26)28-16-19-10-9-11-20(15-19)27-4/h9-11,13-15H,5-8,12,16H2,1-4H3

InChI Key

IHVXZMRLJPJYGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

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